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Abstract: Iron is a critical yet scarce resource for nearly all life. In vertebrate hosts, free iron is

maintained at vanishingly low concentrations (approximately 10⁻²⁴ M), posing a significant

challenge for invading bacteria. To overcome this, many Gram-negative bacteria, including

pathogenic species like Escherichia coli and Salmonella enterica, have evolved a sophisticated

high-affinity iron acquisition system centered on the siderophore enterobactin. With a ferric

iron affinity constant (Ka) of 10⁵² M⁻¹, enterobactin is one of the most powerful iron chelators

known in nature. This technical guide provides an in-depth examination of the molecular

machinery and pathways governing the synthesis, secretion, regulation, and utilization of

enterobactin. It is intended for researchers, scientists, and drug development professionals

seeking a comprehensive understanding of this vital bacterial survival mechanism. The guide

includes summaries of key quantitative data, detailed experimental protocols for assessing the

enterobactin system, and pathway visualizations to facilitate comprehension.

Introduction: The Battle for Iron
Iron is an indispensable cofactor for a multitude of essential cellular enzymes and proteins

involved in processes ranging from DNA synthesis and repair to cellular respiration. Despite its

abundance in the Earth's crust, its biological availability is extremely limited. Under aerobic

conditions at physiological pH, iron exists predominantly in the insoluble ferric (Fe³⁺) state. In

host organisms, this scarcity is compounded by "nutritional immunity," where host proteins like

transferrin and lactoferrin sequester iron, effectively starving potential pathogens.
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To surmount this barrier, bacteria employ siderophores—low-molecular-weight organic

molecules produced and secreted to scavenge ferric iron.[1] Enterobactin (also known as

enterochelin) represents the archetypal catecholate siderophore, enabling bacteria to solubilize

and internalize iron, a process critical for their proliferation and virulence.[2] Understanding the

intricacies of the enterobactin pathway not only sheds light on fundamental bacterial

physiology but also reveals key vulnerabilities that can be exploited for novel antimicrobial

strategies.[1]

The Enterobactin System: A Molecular Overview
The utilization of enterobactin is a tightly regulated, multi-stage process involving gene

expression, enzymatic synthesis, cellular transport across two membranes, and finally,

intracellular iron release.

Regulation: The Ferric Uptake Regulator (Fur)
The entire enterobactin system is governed by the master transcriptional repressor, the Ferric

Uptake Regulator (Fur) protein.[1] In an iron-replete environment, Fur binds to intracellular

ferrous iron (Fe²⁺), forming a dimer that recognizes and binds to a specific DNA consensus

sequence known as the "Fur box" located in the promoter regions of iron-regulated genes.[1]

This binding event physically blocks transcription of the ent operon (responsible for

enterobactin biosynthesis) and the fep genes (responsible for transport). Conversely, under

iron-limiting conditions, Fur lacks its Fe²⁺ cofactor, preventing it from binding DNA and thereby

derepressing the transcription of the necessary genes for enterobactin production and uptake.

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12452463/
https://www.benchchem.com/product/b1671361?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/jb.182.19.5359-5364.2000
https://www.benchchem.com/product/b1671361?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12452463/
https://www.benchchem.com/product/b1671361?utm_src=pdf-body
https://www.benchchem.com/product/b1671361?utm_src=pdf-body
https://www.benchchem.com/product/b1671361?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12452463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12452463/
https://www.benchchem.com/product/b1671361?utm_src=pdf-body
https://www.benchchem.com/product/b1671361?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12452463/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Iron-Replete Condition

Iron-Limited Condition

High Intracellular Fe²⁺

Fur Protein

Fur-Fe²⁺ Complex Fur Box (Bound)Binds DNA ent & fep Operons
(Transcription OFF)

Represses

Low Intracellular Fe²⁺ Apo-Fur Protein
(Inactive) Fur Box (Unbound)

Cannot Bind
ent & fep Operons
(Transcription ON)

Allows

Click to download full resolution via product page

Caption: Regulation of the enterobactin system by the Fur protein.

Biosynthesis Pathway
Enterobactin is a cyclic trilactone of 2,3-dihydroxybenzoyl-L-serine (DHBS). Its synthesis from

the central metabolic precursor chorismate is a multi-enzyme process encoded by the entA, B,

C, D, E, and F genes.[1]

EntC (Isochorismate Synthase): Catalyzes the conversion of chorismate to isochorismate,

the first committed step.[1]
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EntB (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[1]

EntA (DHB Dehydrogenase): Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to form 2,3-

dihydroxybenzoate (DHB).[1]

EntE (DHB-AMP Ligase): Activates DHB by adenylation.[1]

EntD, EntF, and EntB (Enterobactin Synthase Complex): This non-ribosomal peptide

synthetase (NRPS) complex, which includes the bifunctional EntB protein, catalyzes the

condensation of three DHB molecules with three L-serine residues and their subsequent

cyclization to form the final enterobactin molecule.[1]
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Caption: The biosynthetic pathway of enterobactin from chorismate.
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Secretion, Iron Scavenging, and Uptake
Once synthesized in the cytoplasm, enterobactin is secreted into the extracellular

environment. This is a two-step process involving the major facilitator superfamily (MFS)

transporter EntS in the inner membrane and the outer membrane channel TolC.[3] In the

extracellular milieu, enterobactin's three catecholate arms coordinate a single ferric ion with

extraordinary affinity.

The resulting ferric-enterobactin (FeEnt) complex, with its net -3 charge, is too large to diffuse

through standard porins. It is specifically recognized and bound by the TonB-dependent outer

membrane transporter FepA.[4] The transport of FeEnt across the outer membrane is an

energy-dependent process that relies on the proton motive force of the inner membrane,

transduced by the TonB-ExbB-ExbD complex.[4]

Once in the periplasm, FeEnt is bound by the periplasmic binding protein FepB, which shuttles

the complex to the inner membrane.[2][5] The final import into the cytoplasm is mediated by the

ATP-binding cassette (ABC) transporter complex composed of the permeases FepD and FepG,

and the ATPase FepC, which energizes the transport through ATP hydrolysis.

Intracellular Iron Release
Due to the immense stability of the FeEnt complex, iron cannot be released by simple reduction

at physiological pH. Instead, the bacterium employs the Ferric Enterobactin Esterase (Fes)

enzyme.[6] Fes catalyzes the hydrolysis of the enterobactin's cyclic trilactone backbone,

breaking it into linear monomers, dimers, and trimers of DHBS.[6][7] This linearization

dramatically reduces the ligand's affinity for iron, allowing for the release of Fe³⁺, which is then

rapidly reduced to the more biologically useful ferrous (Fe²⁺) form.[7]
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Caption: Enterobactin-mediated iron transport pathway in Gram-negative bacteria.

Quantitative Data Summary
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The efficiency of the enterobactin system is underpinned by the high affinities and specificities

of its components. The following tables summarize key quantitative parameters reported in the

literature.

Table 1: Physicochemical Properties of Enterobactin

Parameter Value Reference(s)

Molecular Formula C₃₀H₂₇N₃O₁₅ [8]

Molecular Weight 669.55 g/mol [8]

Ferric Iron (Fe³⁺) Affinity

Constant (Ka)
10⁵² M⁻¹ [9]

pFe¹ 34.3 [3]

Average Fe-O Bond Length

([FeIII(Ent)]³⁻)
2.00 Å [3]

Average Fe-O Bond Length

([FeIII(H₃Ent)]⁰)
1.98 Å [3]

¹ pFe is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand

and 1 µM total iron.

Table 2: Key Quantitative Parameters of the Enterobactin Iron Transport System in E. coli
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Component
Interaction

Parameter Value Reference(s)

FeEnt ↔ FepA
Dissociation
Constant (Kd)

< 0.2 nM - 100 nM [9][10]

FeEnt ↔ FepB
Dissociation Constant

(Kd)
~30 nM [2][5]

Apo-Enterobactin ↔

FepB

Dissociation Constant

(Kd)
~60 nM [2][5]

FepA-mediated

Transport
Max. Velocity (Vmax)

~100 pmol / min / 10⁹

cells
[9]

FepA-mediated

Transport

Michaelis Constant

(Km)
~1 - 9 nM [11]

Cellular Iron Content

(Iron-limited)
Wild Type

~17 x 10⁻⁶ µg / 10⁹

cells
[12]

Cellular Iron Content

(Iron-limited)
ahpC mutant (low Ent)

~8 x 10⁻⁶ µg / 10⁹

cells
[12]

| Fes Esterase Activity | Relative Rate | Apo-Enterobactin > Fe-Enterobactin (~4-fold) |[7] |

Experimental Protocols
The study of siderophore-mediated iron acquisition relies on a set of core biochemical and

microbiological assays. The following are detailed protocols for the quantification of

siderophore production and iron uptake.

Protocol 1: Quantification of Siderophore Production
(Chrome Azurol S Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and

quantifying siderophores. It relies on the principle that a siderophore will remove iron from the

blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.[13]

A. Reagent Preparation:
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CAS Solution (60.5 mg/L): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water

(dH₂O).

FeCl₃ Solution (1 mM): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. Prepare

fresh.

HDTMA Solution (729 mg/L): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in

40 mL of dH₂O.

CAS Assay Solution:

Mix the 50 mL CAS solution with the 10 mL FeCl₃ solution.

While stirring vigorously, slowly add the CAS-Fe mixture to the 40 mL HDTMA solution.

The resulting solution should be deep blue.

Autoclave and store in a dark, plastic bottle.

B. Liquid Assay Procedure:

Grow bacterial cultures in iron-limited minimal medium to the desired growth phase.

Centrifuge the culture at >5,000 x g for 10 minutes to pellet the cells.

Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells.

In a microplate well or cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the

CAS assay solution.

Incubate at room temperature for 15-20 minutes.

Measure the absorbance at 630 nm (A_sample).

Use uninoculated iron-limited medium as a reference (A_reference).

Calculate siderophore units as: [(A_reference - A_sample) / A_reference] * 100.
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Protocol 2: Quantification of Catechol Compounds
(Arnow Assay)
The Arnow assay specifically quantifies catechol-containing compounds like enterobactin and

its precursors.[14]

A. Reagent Preparation:

0.5 N HCl: Prepare by diluting concentrated HCl.

Nitrite-Molybdate Reagent: Dissolve 10 g of sodium nitrite (NaNO₂) and 10 g of sodium

molybdate (Na₂MoO₄·2H₂O) in 100 mL of dH₂O.

1.0 N NaOH: Dissolve 4 g of NaOH in 100 mL of dH₂O.

B. Assay Procedure:

Prepare cell-free supernatant as described in Protocol 4.1, Step 1-3.

To a test tube, add 1.0 mL of the cell-free supernatant.

Add 1.0 mL of 0.5 N HCl and mix.

Add 1.0 mL of the Nitrite-Molybdate reagent and mix. A yellow color will develop.

Add 1.0 mL of 1.0 N NaOH and mix. A pink/red color will develop immediately in the

presence of catechols.

Measure the absorbance at 510 nm within 15 minutes.

Generate a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHB)

to quantify the catechol concentration in the sample.

Protocol 3: Ferric-Enterobactin Uptake Assay
(Radiolabel Method)
This protocol provides a direct measure of the rate of iron transport into the bacterial cell using

radiolabeled iron.
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A. Materials:

Bacterial strain grown to mid-log phase in iron-depleted medium.

⁵⁵FeCl₃ or ⁵⁹FeCl₃ stock solution.

Purified enterobactin.

Wash Buffer (e.g., 0.9% NaCl, 10 mM Tris-HCl pH 7.4).

Scintillation fluid and vials.

B. Procedure:

Preparation of ⁵⁵Fe-Enterobactin: Mix ⁵⁵FeCl₃ with a 10-fold molar excess of enterobactin
in a suitable buffer (e.g., Tris-HCl) and incubate for 1 hour at room temperature to allow

complex formation.

Uptake Initiation:

Harvest mid-log phase cells by centrifugation and wash twice with iron-free medium.

Resuspend cells to a known density (e.g., OD₆₀₀ = 0.5) in iron-free medium.

Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.

Initiate the transport assay by adding the prepared ⁵⁵Fe-Enterobactin complex to a final

concentration of ~50-100 nM.

Time Course Sampling:

At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 100 µL aliquot of the cell

suspension.

Immediately filter the aliquot through a 0.45 µm nitrocellulose membrane filter.

Wash the filter rapidly with 2 x 5 mL of ice-cold Wash Buffer to remove non-specifically

bound ⁵⁵Fe-Enterobactin.
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Quantification:

Place the filter into a scintillation vial.

Add 5 mL of scintillation fluid.

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis: Convert CPM to pmol of iron transported using the specific activity of the

⁵⁵Fe-Enterobactin solution. Plot pmol of iron transported over time to determine the initial

uptake rate.

Implications for Drug Development
The critical role of the enterobactin system in bacterial survival and virulence makes it an

attractive target for novel antimicrobial therapies.[1]

"Trojan Horse" Strategy: Siderophore uptake pathways can be exploited to deliver antibiotics

into bacterial cells. By conjugating a bactericidal agent to an enterobactin analog, the drug

can be actively transported into the cell via FepA, bypassing outer membrane permeability

barriers.

Inhibition of Biosynthesis: Small molecule inhibitors targeting the enzymes of the

enterobactin biosynthesis pathway (e.g., EntA, EntC) could prevent siderophore production,

effectively starving the bacteria of iron in the host environment.

Blocking Uptake: Molecules that bind to the FepA receptor and block FeEnt binding could

competitively inhibit iron uptake.

Vaccine Development: Attenuated bacterial strains with genetic knockouts in essential

enterobactin biosynthesis genes (e.g., entB) have shown reduced virulence, highlighting

their potential as live-attenuated vaccines.[1]

By leveraging a deep, mechanistic understanding of this elegant iron acquisition system, the

scientific community can continue to develop innovative strategies to combat pathogenic

bacteria.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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